molecular formula C6H10O2 B1216139 2,3-Hexanedione CAS No. 3848-24-6

2,3-Hexanedione

Cat. No.: B1216139
CAS No.: 3848-24-6
M. Wt: 114.14 g/mol
InChI Key: MWVFCEVNXHTDNF-UHFFFAOYSA-N
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Description

2,3-Hexanedione is an organic compound with the molecular formula C6H10O2. It is a diketone, meaning it contains two ketone functional groups. This compound is a yellowish oily liquid with a creamy, buttery odor, often used in the food and fragrance industries to impart a buttery or cheesy flavor .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

2,3-Hexanedione is a diketone that has been found to interact with ethylenediamine to yield a macrocyclic tetradentate 12-membered nitrogen donor (N4) ligand . This suggests that the compound’s primary targets could be proteins or enzymes that can interact with this ligand.

Mode of Action

It is known that the compound can react with ethylenediamine to form a macrocyclic ligand . This suggests that this compound may interact with its targets through the formation of complex structures, potentially altering their function.

Biochemical Pathways

For instance, 2,5-Hexanedione, a related compound, has been found to induce apoptosis in nerve tissue via the proNGF/p75NTR and JNK pathways . It’s also known to downregulate nerve growth factor (NGF) expression and inhibit the phosphorylation of Akt and Bad, two key players in the PI3K/Akt pathway downstream of NGF .

Pharmacokinetics

Its physical and chemical properties such as boiling point (128 °c), density (0934 g/mL at 25 °C), and vapor pressure (10 mmHg at 20 °C) suggest that it may be readily absorbed and distributed in the body .

Result of Action

It’s known to be a major component of the male-produced aggregation pheromone of anelaphus inflaticollis chemsak , suggesting it may have signaling or communicative roles in certain biological contexts.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its volatility and reactivity suggest that it may be sensitive to temperature and pH changes. Furthermore, its use in food and fragrance industries to get a buttery-cheesy taste in different foodstuffs and fragrances suggests that its efficacy and stability may be influenced by the presence of other compounds or substances.

Biochemical Analysis

Biochemical Properties

2,3-Hexanedione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with aldo-keto reductase family members, such as aldehyde reductase (AKR1A1) and aldose reductase (AKR1B1). These enzymes catalyze the reduction of this compound, converting it into less reactive compounds . The interaction with these enzymes involves the reduction of the diketone groups, which is crucial for detoxifying the compound and preventing its accumulation in the body.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In respiratory cells, exposure to this compound can lead to bronchial fibrosis and interstitial fibrosis, particularly at higher concentrations . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can cause oxidative stress and inflammation, leading to cellular damage and impaired function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key interactions is with lysine residues in proteins, forming Schiff bases followed by cyclization to produce pyrroles . This process can result in protein cross-linking and denaturation, disrupting normal cellular functions. Additionally, this compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that prolonged exposure to this compound can lead to chronic respiratory issues, such as bronchial fibrosis . The compound’s stability and degradation rate can influence its long-term effects on cellular function, with higher stability leading to more prolonged adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild respiratory irritation, while higher doses can lead to severe bronchial fibrosis and interstitial fibrosis . Toxic or adverse effects are more pronounced at high doses, with significant impacts on lung function and overall health.

Metabolic Pathways

This compound is involved in metabolic pathways that include reduction and oxidation reactions. It is metabolized by enzymes such as aldehyde reductase and aldose reductase, which convert it into less reactive compounds . These metabolic pathways help in detoxifying this compound and preventing its accumulation in the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall distribution within the body.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within cells can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

hexane-2,3-dione
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InChI

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-4H2,1-2H3
Source PubChem
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InChI Key

MWVFCEVNXHTDNF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC(=O)C(=O)C
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Molecular Formula

C6H10O2
Record name 2,3-HEXANEDIONE
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DSSTOX Substance ID

DTXSID2047066
Record name 2,3-Hexanedione
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Molecular Weight

114.14 g/mol
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Physical Description

2,3-hexanedione is a yellow liquid. Sharp penetrating odor in high concentrations. Sweet, aromatic odor when diluted. (NTP, 1992), yellow, oily liquid with a butter-sweet odour
Record name 2,3-HEXANEDIONE
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Boiling Point

262 °F at 760 mmHg (NTP, 1992), 128.00 °C. @ 760.00 mm Hg
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Flash Point

83 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), slightly, slightly soluble in water; soluble in propylene glycol, alcohol, and oils
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Density

0.934 at 66 °F (NTP, 1992) - Less dense than water; will float, 0.930-0.950
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Vapor Pressure

0.5 mmHg at 84 °F ; 19.0 mmHg at 124 °F (NTP, 1992)
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CAS No.

3848-24-6
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Melting Point

-30.00 °C. @ 760.00 mm Hg
Record name 2,3-Hexanedione
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Although both are hexanedione isomers, 2,5-hexanedione is a known neurotoxin, while the neurotoxicity of 2,3-HD in humans is less clear. [] Studies show that 2,5-HD is less cytotoxic than 2,3-HD in several cell lines, including neuroblastoma cells. [] Both isomers seem to induce different levels of apoptosis and cell cycle arrest, suggesting potentially different mechanisms of action. []

A: Research indicates that 2,3-HD exposure in an in vitro human airway model, while structurally similar to the more fibrogenic 2,3-butanedione (diacetyl), induced minimal protein changes and was less potent in causing epithelial injury. []

ANone: The molecular formula for 2,3-hexanedione is C6H10O2, and its molecular weight is 114.14 g/mol.

ANone: The provided research papers primarily focus on the biological and chemical properties of 2,3-HD. Information about its compatibility with specific materials or its stability under diverse conditions is not extensively discussed.

ANone: The provided research papers do not mention any catalytic properties or applications of 2,3-HD. It is primarily studied for its presence in flavorings and potential toxicological properties.

A: Yes, density functional theory (DFT) calculations were used to predict the ionization energies of acylium ions derived from 2,3-HD and other α-diketones. [] DFT was also employed to model the adsorption and reaction of 2,3-HD on platinum surfaces, helping to explain the regioselectivity observed in its hydrogenation. []

A: Research suggests that the reactivity of α-diketones, including 2,3-HD, with arginine decreases with increasing carbon chain length. [] This indicates that structural modifications, specifically chain length, can influence the reactivity and potentially the toxicity of these compounds.

ANone: While the research papers touch upon the analytical methods for detecting and quantifying 2,3-HD, they do not provide detailed information about its stability under various storage conditions or specific formulation strategies to enhance its stability.

A: While the Flavor and Extract Manufacturers Association (FEMA) evaluates the safety of flavoring chemicals for ingestion, including those used in e-cigarettes, they emphasize that their "generally recognized as safe" status for food use does not automatically apply to inhalation. [] The potential respiratory hazards of inhaling 2,3-HD and other flavoring chemicals in e-cigarettes are a growing concern, prompting calls for more research and potential regulation.

ANone: The provided research papers focus primarily on the toxicological and analytical aspects of 2,3-HD. Detailed information about its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, is not extensively discussed.

ANone: The research papers provided do not discuss resistance mechanisms related to 2,3-HD. This area requires further investigation.

A: Inhalation of 2,3-HD, primarily as a flavoring agent in e-cigarettes, is a potential respiratory health hazard. [] Although considered safe for ingestion, its safety profile for inhalation is not well-established. [] There is concern that it might share similar toxic mechanisms with 2,3-butanedione (diacetyl), a known respiratory toxin linked to bronchiolitis obliterans ("popcorn lung"). []

ANone: The research papers do not discuss any applications of 2,3-HD in drug delivery or targeted therapies. The primary focus is on its presence as a flavoring agent and its potential toxicological implications.

ANone: The research papers primarily focus on the chemical analysis and toxicological assessment of 2,3-HD. They do not mention any specific biomarkers or diagnostic tools associated with its exposure or effects.

ANone: Several analytical techniques have been employed to measure 2,3-HD in air samples, including:

  • Gas chromatography/mass spectrometry (GC/MS): This method offers high sensitivity and is used to measure 2,3-HD in air samples at levels below the NIOSH RELs, overcoming limitations of techniques like flame ionization detection. []
  • OSHA Method 1013: This method, focusing on alpha-diketones, was used to measure 2,3-pentanedione in workplace air samples during a study on exposures related to buttermilk flavorings. []
  • Evacuated Canisters: These were used in conjunction with GC/MS to determine workplace air concentrations of 2,3-HD during a study on coffee roasting facilities and cafes. []

ANone: Beyond air sampling, 2,3-HD can be analyzed using:

  • Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS: This method is effective for extracting and identifying volatile organic compounds, including 2,3-HD, emitted by organisms like the Mediterranean fruit fly (Ceratitis capitata). []
  • Multi-Capillary Column-Ion Mobility Spectrometry (MCC-IMS): This technique provides fast and sensitive online analysis of volatile metabolites, including 2,3-HD, produced during microbial fermentations, offering insights into metabolic states and potential for process control. []

A: While the research focuses on analytical and toxicological aspects, one study investigates the atmospheric fate of 2,3-HD. [] This research explores its reaction with hydroxyl radicals, revealing a short atmospheric lifetime and suggesting efficient removal from the atmosphere through this reaction. [] Further studies are necessary to understand its complete environmental fate and degradation pathways.

ANone: The provided research papers do not delve into the specific dissolution rates or solubility profiles of 2,3-HD in different solvents.

A: While FEMA plays a role in evaluating the safety of flavoring substances for ingestion, the research highlights the lack of specific regulations and quality control measures for 2,3-HD used in e-cigarettes, where inhalation is the primary route of exposure. [] This gap underscores the need for comprehensive quality control and assurance protocols for 2,3-HD in inhalation products to mitigate potential health risks.

ANone: The provided research papers do not offer specific information on immunogenicity, drug-transporter interactions, biocompatibility and biodegradability, alternatives and substitutes for 2,3-HD, its recycling and waste management, research infrastructure, or its historical context. Further research and investigation are needed in these areas.

ANone: Research on 2,3-HD spans multiple disciplines, reflecting the multifaceted nature of its impact:

  • Analytical Chemistry: Developing and refining methods to accurately detect, identify, and quantify 2,3-HD in various matrices, including air, e-liquids, and biological samples, is crucial. [, , , , , ]
  • Toxicology: Investigating the potential health effects of 2,3-HD exposure through in vitro cell culture models, animal studies, and epidemiological studies is essential to understand its safety profile and potential long-term risks. [, , , , ]
  • Food Science and Flavor Chemistry: Understanding the sensory properties and safety considerations of 2,3-HD and its role as a flavoring agent in food and e-cigarettes is crucial for consumer safety and regulatory decisions. [, , , ]
  • Environmental Science: Investigating the atmospheric fate and degradation pathways of 2,3-HD, as well as its potential impact on the environment, is important for assessing its overall ecological footprint. []

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